

Application Notes: Cellular Proliferation Assay Using **GZD856 Formic**

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Introduction

GZD856 formic is a potent, orally bioavailable dual inhibitor of Bcr-Abl and Src family kinases. [1][2] It has demonstrated significant efficacy in overcoming resistance to other tyrosine kinase inhibitors, such as imatinib, particularly in cancers driven by the Bcr-Abl fusion protein, including Chronic Myeloid Leukemia (CML).[1][3] GZD856 effectively inhibits both the native Bcr-Abl and the T315I mutant, a common mutation conferring resistance to many existing therapies.[1][2] These application notes provide a detailed protocol for assessing the antiproliferative effects of **GZD856 formic** in cancer cell lines using a colorimetric MTT assay.

Mechanism of Action

GZD856 exerts its anti-proliferative effects by targeting the ATP-binding sites of Bcr-Abl and Src family tyrosine kinases. This inhibition blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival in susceptible cancer cells.[1][4] By disrupting these pathways, GZD856 can induce cell cycle arrest and apoptosis.[2]

Applications

- Drug Efficacy Screening: Determination of the half-maximal inhibitory concentration (IC50) of GZD856 in various cancer cell lines.
- Resistance Studies: Evaluation of GZD856's effectiveness against cell lines with known resistance mechanisms to other tyrosine kinase inhibitors.

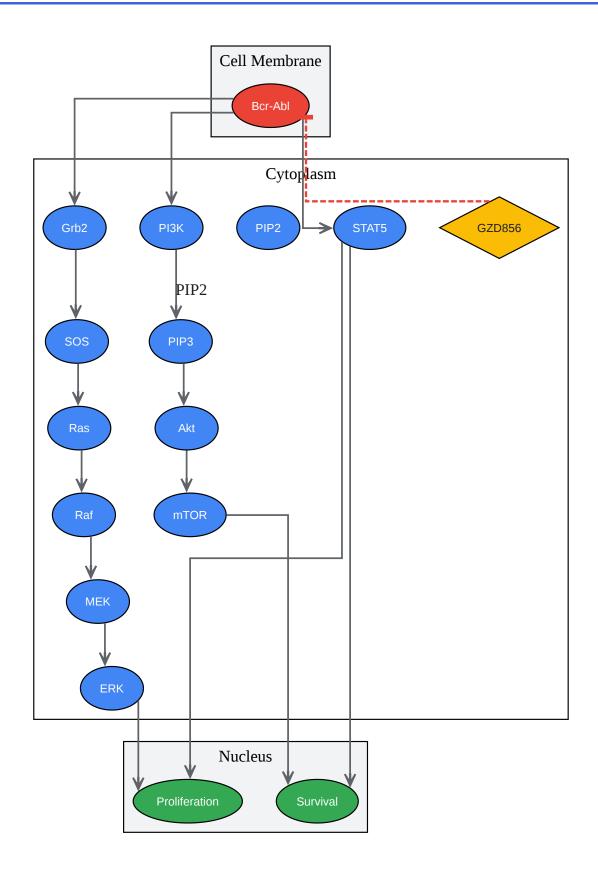


- High-Throughput Screening: Adaptable for high-throughput screening of compound libraries for anti-proliferative activity.
- Mechanism of Action Studies: Can be used in conjunction with other assays to elucidate the downstream effects of Bcr-Abl and Src inhibition.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by GZD856.

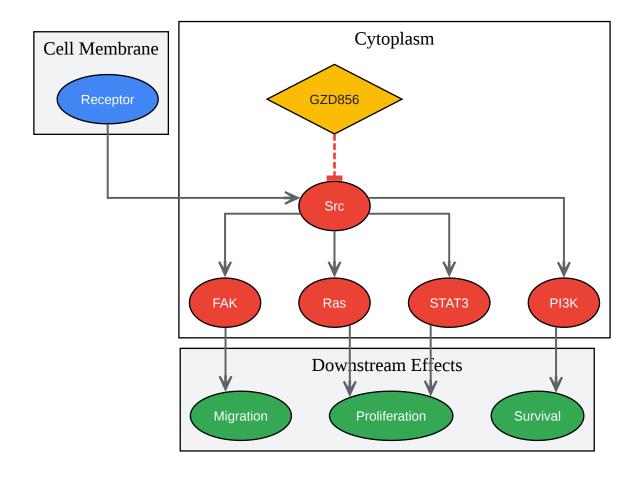




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Bcr-Abl Signaling Pathway Inhibition by GZD856.





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Src Family Kinase Signaling Pathway Inhibition by GZD856.

Experimental Protocols Cellular Proliferation Assay (MTT Method)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **GZD856 formic** on cancer cell lines. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically.

Materials

GZD856 formic acid (MedchemExpress, Cat. No. HY-101563A)



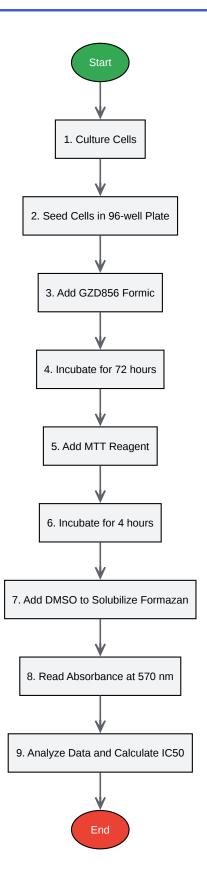




- Cancer cell lines (e.g., K562 for Bcr-Abl positive CML, or other relevant lines)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- MTT reagent (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader (capable of measuring absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO2)

Experimental Workflow





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